Cas no 2034577-98-3 (methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)

Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate is a specialized chemical intermediate featuring a unique combination of a bromopyridine moiety and a pyrrolidine-thioacetate structure. This compound is particularly valuable in pharmaceutical and agrochemical research due to its reactive functional groups, which enable further derivatization. The presence of the 5-bromopyridine unit enhances its utility in cross-coupling reactions, while the thioether linkage provides versatility in nucleophilic substitution pathways. Its ester group allows for straightforward hydrolysis or transesterification, facilitating downstream modifications. This compound is well-suited for applications in drug discovery and material science, where precise molecular tuning is required. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate structure
2034577-98-3 structure
商品名:methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
CAS番号:2034577-98-3
MF:C13H15BrN2O3S
メガワット:359.238801240921
CID:5380001

methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 化学的及び物理的性質

名前と識別子

    • UFIVJEPLCKFCMV-UHFFFAOYSA-N
    • methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
    • インチ: 1S/C13H15BrN2O3S/c1-19-12(17)8-20-11-2-3-16(7-11)13(18)9-4-10(14)6-15-5-9/h4-6,11H,2-3,7-8H2,1H3
    • InChIKey: UFIVJEPLCKFCMV-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)CSC1CCN(C(C2=CC(Br)=CN=C2)=O)C1

methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6435-9276-2mg
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
2034577-98-3
2mg
$59.0 2023-09-09
Life Chemicals
F6435-9276-1mg
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
2034577-98-3
1mg
$54.0 2023-09-09
Life Chemicals
F6435-9276-2μmol
methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
2034577-98-3
2μmol
$57.0 2023-09-09

methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 関連文献

methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetateに関する追加情報

Introduction to Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate (CAS No. 2034577-98-3)

Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate, identified by its CAS number 2034577-98-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation and potential therapeutic applications.

The structure of Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate features a pyrrolidinone core, which is a common motif in many bioactive molecules. The presence of a 5-bromopyridine-3-carbonyl group and a sulfanyl moiety attached to the pyrrolidinone ring suggests that this compound may interact with biological targets in a unique manner. Such structural features are often exploited in the design of drugs targeting various diseases, including cancer and inflammatory disorders.

In recent years, there has been considerable interest in the development of small-molecule inhibitors that modulate protein-protein interactions (PPIs). Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate has shown potential in this area due to its ability to bind to specific protein targets and disrupt aberrant signaling pathways. For instance, studies have indicated that this compound may interfere with the activity of kinases, which are enzymes involved in cell proliferation and survival. The sulfanyl group, in particular, has been identified as a key pharmacophore that contributes to the binding affinity and selectivity of such inhibitors.

The synthesis of Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate involves multi-step organic reactions, typically starting from commercially available precursors. The introduction of the 5-bromopyridine-3-carbonyl group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex pyrrolidinone core. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

The biological activity of Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate has been extensively studied in vitro. Initial assays have revealed that this compound exhibits inhibitory effects on several kinases, including those implicated in cancer progression. The mechanism of action appears to involve direct binding to the active site of these enzymes, thereby preventing their catalytic activity. This has led to investigations into its potential as an anticancer agent, with preclinical studies ongoing to evaluate its efficacy and safety profile.

In addition to its kinase inhibition properties, Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate has also shown promise in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and atherosclerosis. By targeting key inflammatory mediators, this compound may help alleviate symptoms associated with these conditions. Research has demonstrated its ability to reduce levels of pro-inflammatory cytokines in animal models, suggesting potential therapeutic benefits.

The pharmacokinetic properties of Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability for clinical use. Preliminary studies have indicated that this molecule has reasonable oral bioavailability and moderate metabolic stability, which are favorable characteristics for drug development. Further studies are needed to optimize these properties and identify potential liabilities.

The development of novel therapeutic agents relies heavily on collaborations between academic researchers and industry partners. Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate exemplifies this synergy, as it was discovered through academic research but is now being pursued for commercial development by pharmaceutical companies. Such partnerships accelerate the translation of laboratory findings into tangible medical solutions, benefiting patients worldwide.

In conclusion, Methyl 2-{[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate (CAS No. 2034577-98-3) is a promising compound with significant potential in pharmaceutical applications. Its unique structure and demonstrated biological activity make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the fight against human illness.

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